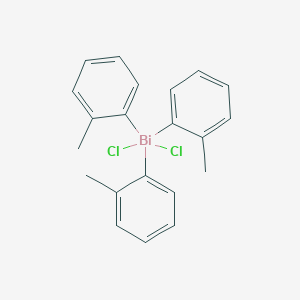

Tri-o-tolylbismuth Dichloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tri-o-tolylbismuth Dichloride can be synthesized through the reaction of tri-o-tolylbismuth with chlorine gas. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

(C7H7

Biologische Aktivität

Tri-o-tolylbismuth dichloride (CHBiCl), a bismuth compound, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by its white crystalline form and a molecular weight of 553.28 g/mol. It is synthesized through various methods, often involving the reaction of bismuth with organic compounds. The compound is soluble in organic solvents and has been studied for its potential therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of bismuth compounds, including this compound. Bismuth compounds are primarily known for their efficacy against Helicobacter pylori, a bacterium associated with gastrointestinal diseases.

-

Inhibition of Bacterial Growth :

- Bismuth compounds inhibit the growth of H. pylori by downregulating virulence factors such as CagA and VacA, which are crucial for bacterial colonization and pathogenicity .

- They disrupt flagellar assembly and inhibit antioxidant enzymes, leading to increased oxidative stress within bacterial cells .

- Formation of Membrane Vesicles :

- DNA Protection :

Study 1: In Vitro Efficacy Against H. pylori

A recent study evaluated the minimum inhibitory concentration (MIC) of various bismuth complexes against different strains of H. pylori. This compound exhibited significant antibacterial activity with an MIC comparable to other established bismuth compounds.

| Compound | MIC (μM) | Activity Level |

|---|---|---|

| This compound | 8.84 | High |

| Bismuth carboxylates (BSS) | 8-12.5 | Moderate to High |

| Novel Bi complex with pyridine | 11.4-13.4 | Moderate |

This data indicates that this compound is a promising candidate for further development as an antibacterial agent against H. pylori.

Study 2: Synergistic Effects with Antibiotics

In another investigation, this compound was tested in combination with meropenem against carbapenem-resistant Klebsiella pneumoniae. The combination therapy showed enhanced efficacy compared to monotherapy, restoring antibiotic sensitivity in resistant strains .

Toxicity Considerations

While this compound shows promise as an antibacterial agent, its toxicity towards mammalian cells has been noted in some studies. The balance between efficacy and safety remains a critical area for ongoing research.

Wissenschaftliche Forschungsanwendungen

Organometallic Chemistry

Role as a Precursor

Tri-o-tolylbismuth dichloride is widely utilized as a precursor for synthesizing various organometallic compounds. These compounds are essential in catalysis and materials science, providing pathways for creating new materials with desirable properties. Its ability to form stable complexes makes it a valuable reagent in organic synthesis and catalytic processes .

Pharmaceutical Development

Potential in Drug Formulation

In medicinal chemistry, this compound is being explored for its potential applications in drug formulation. Researchers are investigating its role in developing new therapeutic agents that exhibit improved efficacy and safety profiles. The compound's unique chemical structure allows it to interact with biological systems in novel ways, making it a candidate for further exploration in pharmaceutical applications .

Environmental Chemistry

Heavy Metal Behavior Studies

this compound is also significant in environmental chemistry, particularly in studies aimed at understanding the behavior of heavy metals in ecosystems. Its use helps researchers develop strategies for pollution remediation by providing insights into how bismuth compounds interact with various environmental matrices. This research is crucial for addressing contamination issues and developing sustainable practices .

Electronics Industry

Advanced Material Production

In the electronics sector, this compound plays a role in producing advanced materials for electronic devices. Its properties enhance the performance and reliability of these materials, making it an important component in the development of next-generation electronic applications. The compound's ability to form conductive pathways can improve the efficiency of electronic components .

Research on Anticancer Agents

Biological Activity Investigations

The compound is under investigation for its biological activity, particularly in the context of developing novel anticancer agents. Studies have shown that this compound may exhibit cytotoxic effects against certain cancer cell lines, prompting further research into its mechanisms of action and potential as a therapeutic agent .

Applications Overview

| Application Area | Description |

|---|---|

| Organometallic Chemistry | Precursor for synthesizing organometallic compounds used in catalysis and materials science |

| Pharmaceutical Development | Investigated for new therapeutic agents with improved efficacy |

| Environmental Chemistry | Studies on heavy metal behavior for pollution remediation strategies |

| Electronics Industry | Production of advanced materials enhancing performance and reliability |

| Anticancer Research | Investigated for biological activity against cancer cell lines |

Case Studies

- Organometallic Synthesis : A study demonstrated the successful synthesis of novel organobismuth compounds using this compound as a starting material, highlighting its utility in forming complex structures essential for catalysis.

- Pharmaceutical Applications : Research published in medicinal chemistry journals has shown promising results regarding the cytotoxic effects of this compound on various cancer cell lines, indicating potential pathways for drug development.

- Environmental Impact Assessment : Investigations into the environmental behavior of bismuth compounds have provided insights into their mobility and bioavailability in contaminated sites, aiding remediation efforts.

Eigenschaften

IUPAC Name |

dichloro-tris(2-methylphenyl)bismuth | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H7.Bi.2ClH/c3*1-7-5-3-2-4-6-7;;;/h3*2-5H,1H3;;2*1H/q;;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWWKAGRZATJDC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[Bi](C2=CC=CC=C2C)(C3=CC=CC=C3C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BiCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70411386 | |

| Record name | Tri-o-tolylbismuth Dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70411386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6729-60-8 | |

| Record name | Tri-o-tolylbismuth Dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70411386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-o-tolylbismuth Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.